Biochemical SYK Inhibition Potency: RO9021 Exhibits Superior Potency to Fostamatinib and Comparable Potency to Next-Generation Inhibitors
RO9021 inhibits SYK kinase activity with an average IC50 of 5.6 nM, which is approximately 7.3-fold more potent than the active metabolite of fostamatinib (R406, IC50 = 41 nM) [1]. It is slightly more potent than entospletinib (IC50 = 7.7 nM) and significantly more potent than cerdulatinib's SYK component (IC50 = 32 nM), while being less potent than TAK-659 (IC50 = 3.2 nM) [1]. This potency profile places RO9021 as a potent SYK inhibitor with a defined rank order among key comparators.
| Evidence Dimension | Biochemical Inhibition of SYK (IC50) |
|---|---|
| Target Compound Data | 5.6 nM (average) |
| Comparator Or Baseline | R406 (fostamatinib active metabolite): 41 nM; Entospletinib: 7.7 nM; Cerdulatinib: 32 nM; TAK-659: 3.2 nM |
| Quantified Difference | 7.3x more potent than R406; 1.4x more potent than entospletinib; 5.7x more potent than cerdulatinib; 1.75x less potent than TAK-659 |
| Conditions | In vitro SYK kinase enzymatic assay using inactive SYK kinase in a radiometric format; IC50 values from independent studies |
Why This Matters
This data defines the compound's rank-order potency among major SYK inhibitors, which is critical for dose selection in in vitro assays and for interpreting results relative to published studies using other inhibitors.
- [1] Liao C, Hsu J, Kim Y, Hu DQ, Xu D, Zhang J, et al. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy. Arthritis Res Ther. 2013 Oct 4;15(5):R146. doi: 10.1186/ar4329. PMID: 24286216; PMCID: PMC3978604. View Source
